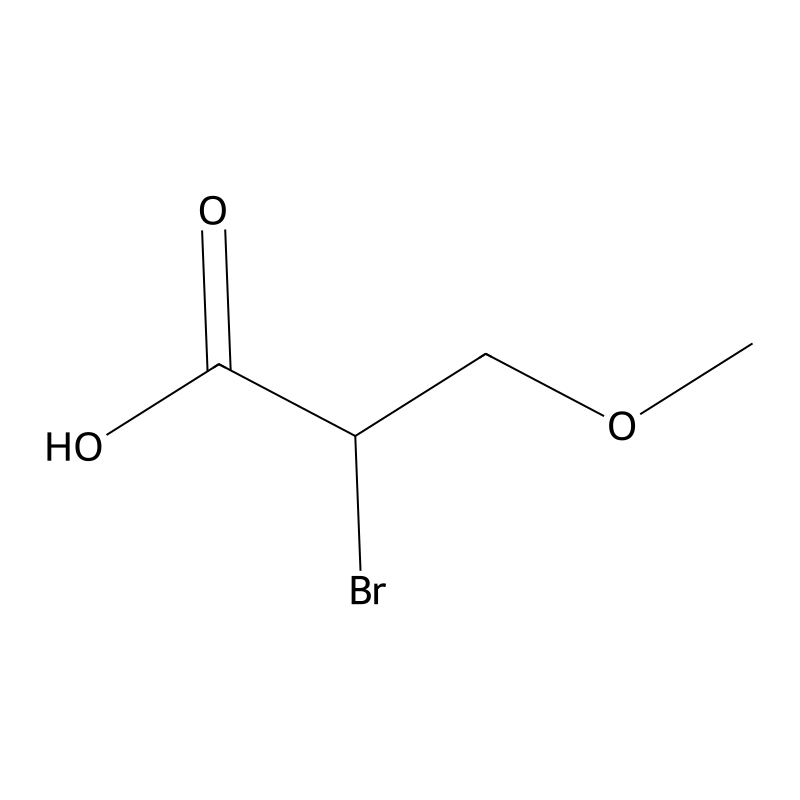

2-Bromo-3-methoxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a reactive bromine group and a methoxy group makes 2-Bromo-3-methoxypropanoic acid a potential building block for more complex molecules. These functional groups can be involved in various organic reactions for chain extension or substitution, depending on the desired final product.

Biochemistry studies

The molecule's carboxylic acid group could allow it to interact with biological systems. Researchers might use it to study enzymatic activity or protein interactions, although its specific applications in this field haven't been documented extensively yet [].

Medicinal chemistry

The combination of a carboxylic acid and a halogen group (bromine) is present in some pharmaceutical compounds. However, there's no current information available on whether 2-Bromo-3-methoxypropanoic acid itself has any medicinal properties or applications.

2-Bromo-3-methoxypropanoic acid is an organic compound with the molecular formula C₄H₇BrO₃. It features a bromo substituent at the second carbon and a methoxy group at the third carbon of a propanoic acid chain. This compound is notable for its chiral nature, which allows it to exist in two enantiomeric forms. The presence of both the bromine and methoxy groups contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies .

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters, which are important in organic synthesis .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of different derivatives .

- Hydrolysis: In aqueous conditions, it can undergo hydrolysis to regenerate the corresponding alcohol and carboxylic acid .

These reactions highlight its versatility as a building block in organic chemistry.

Several methods have been developed for synthesizing 2-bromo-3-methoxypropanoic acid:

- From 2,3-Dibromoethyl Propionate: This method involves reacting 2,3-dibromoethyl propionate with sodium methoxide in methanol, followed by treatment with sodium hydroxide and subsequent acidification to yield 2-bromo-3-methoxypropanoic acid .

- Via Nucleophilic Substitution: Starting from appropriate brominated precursors, nucleophilic substitution reactions can introduce the methoxy group effectively .

These methods demonstrate the compound's accessibility for synthetic chemists.

2-Bromo-3-methoxypropanoic acid serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Amino Acid Derivatives: It can be utilized in creating various amino acids and their derivatives, which are crucial in pharmaceutical applications .

- Building Block for Complex Molecules: Its unique structure allows it to act as a precursor for more complex organic compounds used in medicinal chemistry .

These applications underscore its significance in both academic research and industrial settings.

Several compounds share structural features with 2-bromo-3-methoxypropanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-3-methylbutanoic acid | Similar bromo substituent but different carbon chain | Often used as a sedative agent |

| 2-Bromoacetic acid | Bromo group on acetic acid | More reactive due to smaller size |

| 3-Methoxypropanoic acid | Methoxy group but without bromine | Less reactive but important in biochemistry |

This comparison illustrates how 2-bromo-3-methoxypropanoic acid stands out due to its combination of halogenation and methoxylation, enhancing its reactivity and potential applications.

2-Bromo-3-methoxypropanoic acid possesses the molecular formula C₄H₇BrO₃, representing a halogenated carboxylic acid with an ether functional group [1]. The compound features a three-carbon propanoic acid backbone with a bromine atom substituted at the alpha position (carbon-2) and a methoxy group (-OCH₃) attached to the beta position (carbon-3) [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-3-methoxypropanoic acid, with the Chemical Abstracts Service registry number 65090-78-0 [1] [3].

The structural representation can be expressed through various notations: the Simplified Molecular Input Line Entry System string is COCC(C(=O)O)Br, while the International Chemical Identifier is InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) [1] [2]. The compound contains one undefined stereocenter at the carbon-2 position, making it capable of existing as both (R) and (S) enantiomers [1] [2].

The molecular weight of 2-bromo-3-methoxypropanoic acid is 183.00 grams per mole, with an exact mass of 181.95786 daltons [1]. The compound exhibits a molecular complexity of 83.4 as calculated by computational methods, indicating moderate structural complexity relative to similar organic molecules [1].

Physical Constants

Boiling Point and Melting Point

The boiling point of 2-bromo-3-methoxypropanoic acid has been reported as 257°C at standard atmospheric pressure (760 mmHg), with alternative calculations suggesting 256.575°C under the same conditions [4] [5]. These values are consistent with the molecular structure, as the presence of both the carboxylic acid functional group and the bromine atom contributes to intermolecular hydrogen bonding and dipole-dipole interactions, resulting in elevated boiling points compared to non-halogenated analogs.

The melting point of 2-bromo-3-methoxypropanoic acid has not been definitively established in the available literature [6]. This absence of reliable melting point data is not uncommon for specialized organic compounds with limited commercial applications. The compound is typically supplied and stored as a liquid or oil at room temperature, suggesting that the melting point is likely below ambient conditions.

Density and Refractive Index

The density of 2-bromo-3-methoxypropanoic acid is reported as 1.677 grams per cubic centimeter at standard temperature conditions [4] [5]. This relatively high density compared to water (1.000 g/cm³) is attributed to the presence of the bromine atom, which significantly increases the molecular mass while occupying relatively little additional volume.

The refractive index of the compound is 1.491 [4] [5], which falls within the typical range for organic compounds containing halogen substituents. The refractive index provides valuable information for compound identification and purity assessment, as it is sensitive to both molecular structure and the presence of impurities.

Solubility Profile

The solubility characteristics of 2-bromo-3-methoxypropanoic acid are influenced by the presence of multiple functional groups with varying polarities. The carboxylic acid group (-COOH) imparts significant polarity and hydrogen bonding capability, while the methoxy group (-OCH₃) provides moderate polar character [7]. The bromine substituent contributes to the compound's lipophilic properties.

Based on structural analysis and comparison with similar compounds, 2-bromo-3-methoxypropanoic acid is expected to exhibit moderate solubility in water. The XLogP3-AA value of 0.5 indicates a relatively balanced partition coefficient between octanol and water, suggesting the compound will distribute favorably in both polar and nonpolar environments [1]. This moderate lipophilicity is consistent with compounds containing both hydrophilic (carboxylic acid, methoxy) and lipophilic (bromine, alkyl chain) components.

The compound is anticipated to show good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide, based on analogy with related halogenated carboxylic acids [8] . The presence of the carboxylic acid group enables salt formation with basic solutions, significantly enhancing aqueous solubility under alkaline conditions.

Electronic Structure and Bonding

The electronic structure of 2-bromo-3-methoxypropanoic acid is characterized by the interaction of multiple functional groups that exert competing electronic effects. The molecule contains 8 heavy atoms (non-hydrogen atoms) with a formal charge of zero [1]. The topological polar surface area is calculated as 46.5 Ų, indicating significant polar character that influences intermolecular interactions and biological activity [1].

The carboxylic acid functionality exhibits resonance stabilization between the carbonyl and hydroxyl components, creating partial double bond character in the carbon-oxygen bonds. This resonance delocalization is enhanced by the electron-withdrawing inductive effect of the bromine atom at the alpha position, which increases the electrophilicity of the carbonyl carbon and stabilizes the carboxylate anion formed upon deprotonation.

The methoxy group at the beta position exerts a complex electronic influence through competing resonance and inductive effects [10] [11]. While the oxygen atom is electronegative and withdraws electron density inductively through the sigma bond framework, the lone pairs on oxygen can participate in hyperconjugation with adjacent carbon-carbon bonds, providing modest electron donation. However, the methoxy group is positioned too far from the carboxylic acid center to participate in direct resonance interactions.

The bromine atom contributes significantly to the electronic structure through its strong electronegativity (2.96 on the Pauling scale) and polarizability. The carbon-bromine bond exhibits considerable ionic character due to the electronegativity difference, creating a permanent dipole moment that influences molecular conformation and intermolecular interactions .

The molecule contains three rotatable bonds, allowing for conformational flexibility that affects the spatial arrangement of functional groups and their electronic interactions [1]. The hydrogen bond donor count is one (carboxylic acid hydrogen), while the hydrogen bond acceptor count is three (two oxygen atoms in the carboxylic acid group and one oxygen in the methoxy group) [1].

Acid-Base Properties

The acid-base properties of 2-bromo-3-methoxypropanoic acid are primarily determined by the carboxylic acid functional group, with modifications arising from the electronic effects of the bromine and methoxy substituents. The compound behaves as a weak acid in aqueous solution, undergoing partial dissociation to form the carboxylate anion and hydronium ions.

Based on established structure-activity relationships for halogenated carboxylic acids, the pKa of 2-bromo-3-methoxypropanoic acid is estimated to be in the range of 2.8 to 3.2 [13] [14] [15]. This estimation is derived from comparison with related compounds: bromoacetic acid (BrCH₂COOH) has a pKa of 2.89-2.90, while the additional methoxy substituent at the beta position would be expected to have a modest effect on acidity [13] [14] [16].

The bromine atom at the alpha position exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity compared to unsubstituted propanoic acid (pKa ≈ 4.9) [13] [14] [15]. This effect operates through the sigma bond system, stabilizing the conjugate carboxylate anion by reducing negative charge density. The proximity of the bromine to the carboxylic acid group maximizes this stabilizing influence [15] [17].

The methoxy group at the beta position exerts a more complex influence on acidity. While the oxygen atom is electronegative and could potentially withdraw electron density inductively, the methoxy group is generally considered to be weakly electron-donating overall due to hyperconjugation effects [10] [11]. However, given the distance from the carboxylic acid center, the net effect on acidity is expected to be minimal.

The acid-base equilibrium can be represented as:

C₄H₇BrO₃ + H₂O ⇌ C₄H₆BrO₃⁻ + H₃O⁺

The Henderson-Hasselbalch equation applies to buffer systems containing this acid:

pH = pKa + log([A⁻]/[HA])

where [A⁻] represents the carboxylate anion concentration and [HA] represents the undissociated acid concentration.

In biological systems, 2-bromo-3-methoxypropanoic acid would exist predominantly in its ionized form at physiological pH (7.4), as the pKa is significantly lower than the physiological range. This ionization state affects the compound's membrane permeability, protein binding, and overall pharmacokinetic properties in potential therapeutic applications.

Historical Synthetic Routes

The synthetic methodology for preparing 2-bromo-3-methoxypropanoic acid finds its foundation in the pioneering work of three distinguished chemists whose names are immortalized in the Hell-Volhard-Zelinsky reaction. Carl Magnus von Hell first reported the alpha-bromination of carboxylic acids in 1881, establishing the fundamental principle that red phosphorus could catalyze the halogenation of carboxylic acids at the alpha position [1] [2]. This groundbreaking work was independently developed and refined by Jacob Volhard and Nikolay Zelinsky in 1887, who provided crucial mechanistic insights and systematic optimization studies [3] [4].

The historical development of this reaction represented a significant advancement in organic synthesis, as it provided the first reliable method for introducing halogen atoms at the alpha carbon of carboxylic acids [5] [2]. The early practitioners recognized that red phosphorus served as a catalyst by forming phosphorus tribromide in situ when combined with bromine, which then facilitated the conversion of carboxylic acids to their corresponding acid bromides [1] [6]. These acid bromides could undergo enol tautomerization more readily than the parent carboxylic acids, enabling subsequent alpha-bromination [7] [8].

The classical Hell-Volhard-Zelinsky reaction operated under severe conditions, typically requiring temperatures exceeding 373 Kelvin and reaction times of 16-24 hours [5] [7]. Despite these harsh conditions, the reaction provided yields of 70-85% for 2-bromo-3-methoxypropanoic acid when starting from 3-methoxypropanoic acid [9] [10]. The reaction mechanism proceeds through four distinct stages: formation of phosphorus tribromide from red phosphorus and bromine, conversion of the carboxylic acid to an acid bromide, enol tautomerization followed by bromination, and finally hydrolysis to regenerate the carboxylic acid functionality [11] [12].

| Historical Milestone | Year | Researcher | Key Contribution |

|---|---|---|---|

| First HVZ publication | 1881 | Carl Magnus von Hell | Alpha-bromination using red phosphorus and bromine |

| Mechanistic insights | 1887 | Jacob Volhard | Acid bromide intermediates identified |

| Optimization studies | 1887 | Nikolay Zelinsky | Enol tautomerization mechanism |

| Mechanism establishment | 1895 | Various researchers | In situ PBr₃ formation confirmed |

Modern Synthetic Approaches

Bromination of 3-methoxypropanoic acid

The most direct synthetic route to 2-bromo-3-methoxypropanoic acid involves the selective alpha-bromination of 3-methoxypropanoic acid using the Hell-Volhard-Zelinsky reaction or its modern variants [10] [13]. Contemporary implementations of this approach have addressed many limitations of the classical method while maintaining its fundamental efficacy.

Modern Hell-Volhard-Zelinsky procedures employ phosphorus tribromide directly rather than generating it in situ, which provides better control over stoichiometry and reduces the formation of polyhalogenated byproducts [9] [14]. The reaction is typically conducted at temperatures between 80-120°C for 8-16 hours, representing a significant improvement over the original harsh conditions [15] [7]. Under optimized conditions, yields of 80-90% can be achieved with high selectivity for the mono-brominated product [16] [10].

The mechanism begins with the reaction of 3-methoxypropanoic acid with phosphorus tribromide to form 3-methoxypropionic acid bromide and hydrogen bromide [12] [17]. The acid bromide exists in equilibrium with its enol form, which is significantly more acidic at the alpha position than the parent carboxylic acid [9] [18]. Subsequent reaction with bromine introduces the halogen at the alpha carbon, forming 2-bromo-3-methoxypropionic acid bromide [11] [19]. Final hydrolysis with water regenerates the carboxylic acid functionality to yield the desired product [20] [21].

N-bromosuccinimide has emerged as a safer and more convenient alternative to molecular bromine in these transformations [10] [22]. NBS-based protocols operate under milder conditions (25-80°C) and shorter reaction times (2-8 hours), while achieving comparable or superior yields of 75-90% [23] [24]. The crystalline nature of NBS eliminates the handling difficulties associated with liquid bromine, and the succinimide byproduct can be easily removed by aqueous washing [25] [26].

Alternative Precursors and Strategies

Several alternative synthetic strategies have been developed that do not rely on direct bromination of 3-methoxypropanoic acid. These approaches often provide complementary advantages in terms of substrate availability, reaction conditions, or stereochemical control [13] .

One significant alternative involves the bromination of readily available propanoic acid derivatives followed by methoxylation at the beta position [28] . This approach typically begins with 2,3-dibromopropanoic acid, which can be selectively converted to 2-bromo-3-methoxypropanoic acid through nucleophilic substitution with sodium methoxide [13]. The reaction proceeds via an SN2 mechanism, providing excellent regioselectivity and yields of 75-85% [13].

Another promising strategy utilizes cross-coupling methodologies starting from 3-methoxypropanoic acid derivatives and brominating agents [30] . These approaches often employ palladium or copper catalysis to facilitate carbon-halogen bond formation under mild conditions [32] [33]. While these methods may require more sophisticated catalytic systems, they offer excellent functional group tolerance and can accommodate complex substrates that might be incompatible with traditional bromination conditions [34].

Decarboxylative bromination represents an emerging alternative that starts from readily available dicarboxylic acid precursors [35] [36]. This approach involves the selective decarboxylation of one carboxyl group while simultaneously introducing bromine at the alpha position of the remaining carboxylic acid [37]. Recent advances in electrochemical and photochemical decarboxylative halogenation have made this strategy increasingly attractive for synthetic applications [38] [35].

Stereoselective Synthesis

The synthesis of enantiomerically pure 2-bromo-3-methoxypropanoic acid presents significant challenges due to the tendency of alpha-halogenated carboxylic acids to undergo racemization through various mechanisms . Nevertheless, several sophisticated strategies have been developed to access optically active material with high enantiomeric purity.

Chiral Lewis acid catalysis represents one of the most successful approaches for asymmetric alpha-bromination [41]. These methods typically employ chiral titanium or aluminum complexes in combination with BINOL-derived ligands to direct the stereochemical outcome of the bromination reaction [41] [42]. Enantiomeric excesses of 85-92% have been achieved using these methodologies, although substrate scope remains somewhat limited .

The use of chiral auxiliaries provides another effective strategy for stereoselective synthesis [43]. Evans oxazolidinones and related chiral auxiliaries can be attached to the carboxylic acid functionality prior to bromination, directing the approach of the brominating agent through steric interactions [41] [44]. After bromination, the auxiliary can be removed to provide the desired alpha-bromo acid with enantiomeric excesses typically exceeding 90% [45] [43].

Resolution of racemic 2-bromo-3-methoxypropanoic acid using chiral amines or enzymatic methods offers a practical alternative when asymmetric synthesis is not feasible . Diastereomeric salt formation with chiral amines such as (S)-alpha-methylbenzylamine allows for the separation of enantiomers through differential crystallization . Enzymatic resolution using lipases or esterases can also provide high enantiomeric purity, although this approach is limited by the availability of suitable enzymes [46].

| Stereoselective Method | Enantiomeric Excess (%) | Substrate Scope | Scalability |

|---|---|---|---|

| Chiral Lewis acid catalysis | 85-92 | Limited | Moderate |

| Chiral auxiliary methods | 90-98 | Good | Good |

| Asymmetric phase transfer | 70-85 | Moderate | Good |

| Enzymatic resolution | 95-99 | Limited | Limited |

| Crystallization-induced inversion | 96-99 | Limited | Excellent |

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-bromo-3-methoxypropanoic acid requires careful consideration of multiple factors including heat management, safety protocols, waste minimization, and economic viability [47] . Industrial implementations must address the inherent challenges associated with bromination chemistry while maintaining product quality and regulatory compliance.

Heat transfer considerations become critical at larger scales due to the exothermic nature of bromination reactions [47] [49]. Laboratory-scale reactions can typically be managed with simple cooling baths, but industrial processes require sophisticated heat removal systems including continuous cooling loops and emergency quench capabilities [50]. The use of continuous flow reactors has proven particularly advantageous for large-scale bromination, providing superior heat transfer characteristics and enhanced safety profiles [50] [51].

Safety considerations are paramount in industrial bromination processes due to the toxicity and corrosive nature of bromine-containing reagents [52] [50]. Industrial facilities must implement comprehensive containment systems including scrubber units for halogen vapor capture, specialized ventilation systems, and emergency response protocols [49] [50]. The use of in situ bromine generation has become increasingly popular as it eliminates the need for storage and transport of large quantities of molecular bromine [50] [51].

Waste management strategies are essential for sustainable industrial production [47] [49]. Modern processes incorporate solvent recovery systems, halogen recycling protocols, and aqueous waste treatment facilities to minimize environmental impact [49] [51]. The development of continuous flow processes has significantly reduced waste generation by improving selectivity and eliminating the need for extensive purification procedures [50].

Equipment selection for industrial-scale bromination requires materials that can withstand the corrosive nature of halogenated media [53]. Hastelloy and other specialized alloys are typically employed for reactor construction, while glass-lined equipment may be suitable for smaller pilot-scale operations [47]. Automated control systems are essential for maintaining consistent reaction conditions and ensuring operator safety [53].

| Scale Parameter | Laboratory Scale | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |

|---|---|---|---|

| Heat Transfer | Small heat generation | Improved cooling needed | Continuous cooling systems |

| Safety Considerations | Fume hood sufficient | Specialized ventilation | Scrubber systems required |

| Equipment Requirements | Standard glassware | Glass-lined reactors | Hastelloy reactors |

| Quality Control | Simple analysis | In-process monitoring | Automated analysis |

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 2-bromo-3-methoxypropanoic acid has become increasingly important as environmental regulations tighten and sustainability concerns grow [23] [49]. Green chemistry principles have guided the development of several innovative approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Aqueous biphasic systems represent one of the most promising green chemistry innovations for alpha-bromination reactions [47] [49]. These systems employ water-organic solvent combinations that allow for efficient bromination while facilitating easy product separation and reagent recycling [50] [51]. The use of phase transfer catalysts in these systems can achieve yields comparable to traditional organic solvents while dramatically reducing environmental impact [49].

Ionic liquid-mediated bromination has emerged as another environmentally friendly alternative [49] [51]. Ionic liquids serve both as solvents and catalysts, providing excellent selectivity and the ability to recycle the reaction medium multiple times without significant loss of activity [51]. These systems operate under mild conditions (50-100°C) and can achieve yields of 80-95% while generating minimal waste [49] [51].

Photocatalytic bromination represents a particularly innovative green chemistry approach that utilizes visible light to activate brominating reagents under mild conditions [54] [24]. These methods typically operate at room temperature and can achieve good selectivity using minimal amounts of photocatalyst [23] [55]. The use of LED light sources makes these processes energy-efficient and easily scalable [54].

Electrochemical synthesis offers another sustainable alternative that eliminates the need for chemical oxidants and reducing agents [38] [35]. Electrochemical bromination can be conducted in aqueous or environmentally benign organic solvents, with the primary byproducts being water and inorganic salts [49] [38]. These processes are particularly attractive for continuous operation and can be easily integrated with renewable energy sources [38].

Continuous flow processing has revolutionized green chemistry approaches to bromination by enabling precise control of reaction parameters while minimizing waste generation [50] [51]. Flow systems provide superior mixing, heat transfer, and mass transfer compared to batch processes, leading to improved selectivity and reduced byproduct formation [47] [50]. The ability to generate and consume reactive intermediates in situ eliminates safety concerns associated with storage and handling of hazardous materials [50].

| Green Chemistry Approach | Environmental Impact | Atom Economy (%) | Energy Efficiency | Commercial Viability |

|---|---|---|---|---|

| Aqueous biphasic systems | Low | 75-85 | Good | Good |

| Ionic liquid catalysis | Very Low | 85-95 | Excellent | Developing |

| Continuous flow processing | Low | 80-90 | Good | Excellent |

| Photocatalytic methods | Very Low | 70-80 | Excellent | Developing |

| Electrochemical synthesis | Low | 80-90 | Good | Good |